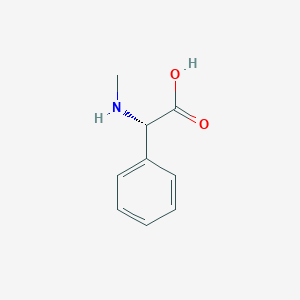

(S)-2-(Methylamino)-2-phenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(methylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIPIEYZJPULIQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350515 | |

| Record name | (2S)-(Methylamino)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2611-88-3 | |

| Record name | (2S)-(Methylamino)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-N-Methyl-L-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Asymmetric Synthesis Routes

Establishing the stereocenter at the α-carbon is the most critical challenge in synthesizing the enantiomerically pure (S)-isomer. Direct asymmetric methods aim to create this chiral center with high enantioselectivity from prochiral precursors.

Catalytic methods offer an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of α-amino acids, several catalytic strategies are employed.

Rhodium-catalyzed asymmetric reductive Heck reactions have been used to synthesize 3-substituted tetrahydropyridines from aryl boronic acids and pyridine (B92270) derivatives with high yield and excellent enantioselectivity. organic-chemistry.org While not a direct synthesis of the target molecule, this illustrates a modern approach to creating chiral amine-containing structures from aryl precursors. Another relevant strategy is the catalytic reductive amination of α-keto acids. For instance, the enzyme N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida can catalyze the reductive alkylamination of α-keto acids. nih.gov This biocatalytic approach allows for the one-step conversion of sugars and methylamine (B109427) into N-methyl-L-alanine, demonstrating a green chemistry route that could potentially be adapted for phenylglycine derivatives using phenylpyruvic acid as a precursor. nih.gov Furthermore, proteases like α-chymotrypsin have been used to catalyze the synthesis of dipeptide derivatives, indicating the potential for enzymatic methods in forming peptide bonds involving related structures. nih.gov

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. sigmaaldrich.com This strategy is well-established for the asymmetric synthesis of α-amino acids.

A prominent example involves the use of pseudoephedrine and the more recently developed pseudoephenamine. wikipedia.orgnih.gov Pseudoephedrine can be reacted with a carboxylic acid to form an amide. wikipedia.org Deprotonation of the α-proton creates a chiral enolate, which then reacts with an electrophile. The stereochemistry of the addition is directed by the chiral auxiliary. wikipedia.org Myers and coworkers have specifically applied this methodology to the asymmetric synthesis of N-methyl amino acids by using an amide of sarcosine (B1681465) (N-methylglycine) and (R,R)-pseudoephedrine as the chiral auxiliary for alkylation. monash.edu Similarly, pseudoephenamine has been demonstrated to be a versatile chiral auxiliary for asymmetric alkylation reactions, showing remarkable stereocontrol, especially in reactions that form quaternary stereocenters. nih.govnih.gov Other chiral auxiliaries, such as oxazolidinones (Evans auxiliaries) and camphorsultam, are also widely used in asymmetric synthesis to produce a variety of chiral compounds. wikipedia.orgmonash.edunih.gov

| Chiral Auxiliary | Typical Application | Key Features | Reference |

|---|---|---|---|

| Pseudoephedrine | Asymmetric alkylation of carboxylic acid derivatives | Forms a chiral amide; directs alkylation via a chiral enolate. | wikipedia.org |

| Pseudoephenamine | Asymmetric alkylation, particularly for quaternary centers | High diastereoselectivities; derivatives are often crystalline. | nih.govnih.gov |

| Oxazolidinones (Evans) | Asymmetric aldol (B89426) reactions, alkylations | Highly predictable stereochemical outcome; well-studied. | tcichemicals.com |

| Camphorsultam | Asymmetric synthesis of N-methyl amino acids | Used with acylated derivatives for hydroxamination and reductive alkylation. | monash.edu |

Synthesis via Precursor Transformation

Instead of building the chiral center directly, (S)-2-(Methylamino)-2-phenylacetic acid can be synthesized by modifying existing molecular scaffolds that already contain some of the required structural elements.

Phenylacetic acid serves as a fundamental precursor for a wide range of derivatives. mdpi.com The standard synthesis of phenylacetic acid involves the acid-catalyzed hydrolysis of benzyl (B1604629) cyanide. orgsyn.org To produce the target amino acid, the phenylacetic acid scaffold must be functionalized at the α-position.

A common synthetic route involves the α-bromination of an activated phenylacetic acid derivative, such as an acid chloride, to form an α-bromo intermediate. google.com This intermediate can then undergo a nucleophilic substitution reaction with methylamine to introduce the methylamino group at the α-carbon. The result of this sequence is racemic N-methyl-phenylglycine, which would then require a resolution step to isolate the desired (S)-enantiomer. Alternative metal-free catalytic methods have been developed to convert vinylarenes into phenylacetic acid derivatives using reagents like molecular iodine and oxone, offering a mild approach to the core structure. rsc.org

The synthesis of this compound is often one part of a more extensive multi-step synthesis, particularly in the context of peptide chemistry or the creation of complex bioactive molecules. nih.govnih.gov N-methylated amino acids are incorporated into peptides to enhance their properties. nih.gov For example, the synthesis of quaternary α-arylated amino acids has been achieved through a multi-step, one-pot procedure involving the formation of an imidazolidinone intermediate, which is then rearranged and hydrolyzed. rsc.org

In the biosynthesis of the antibiotic pristinamycin, the non-proteinogenic amino acid L-phenylglycine is synthesized by a dedicated set of enzymes and incorporated into the final peptide chain by a non-ribosomal peptide synthetase (NRPS). nih.gov This highlights the biological precedent for integrating phenylglycine derivatives into complex molecular architectures. Synthetic sequences often involve protection of the amino and carboxyl groups, coupling reactions to form peptide bonds, and final deprotection, where the stability of the N-methylated residue becomes a critical consideration. researchgate.net

Derivatization and Functionalization Strategies

The core structure of this compound offers multiple sites for chemical modification, including the carboxylic acid, the secondary amine, and the phenyl ring. These derivatizations are crucial for its use in further synthetic applications, such as peptide synthesis or the development of new chemical entities.

The carboxylic acid group is commonly converted into an ester, such as a methyl or ethyl ester, or an activated ester for peptide coupling. google.comnih.gov The secondary amino group can be protected, often with groups like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), to prevent unwanted side reactions during multi-step syntheses. rsc.org

Functionalization of the phenyl ring allows for the introduction of new chemical properties. A notable strategy is the ortho-palladation of methyl (R)-phenylglycinate. nih.govacs.org This creates an organometallic intermediate that can react with various reagents to introduce substituents (e.g., halogens, alkoxy groups) at the ortho-position of the phenyl ring through oxidative coupling. nih.govacs.org This method provides a powerful tool for creating a library of functionalized phenylglycine derivatives while retaining the original chirality. nih.gov

| Reactive Site | Type of Modification | Reagents/Methods | Purpose | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol (e.g., MeOH, EtOH) with acid catalyst | Protection; precursor for other functional groups. | google.comnih.gov |

| Amino Group | N-Protection | Fmoc-Cl, Boc-anhydride | Protection during peptide synthesis. | rsc.org |

| Phenyl Ring | Ortho-functionalization | Palladium-mediated C-H activation (orthopalladation) | Introduction of halogens, alkoxy, or other groups. | nih.govacs.org |

| Carboxylic Acid | Amide Formation | Coupling reagents (e.g., HBTU, PyBOP) and an amine | Peptide bond formation. | researchgate.net |

Amine and Carboxyl Group Modifications

This compound possesses two primary sites for chemical modification: the carboxyl group (-COOH) and the secondary amine group (-NHCH3). These modifications are fundamental for applications such as peptide synthesis, where the molecule can be incorporated as a non-standard amino acid, or for the development of novel derivatives.

Carboxyl Group Modifications

The carboxylic acid functionality can be readily converted into esters or amides, which are common transformations in organic synthesis.

Esterification: The formation of esters is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. A widely used method is the Fischer esterification, which involves refluxing the amino acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid or gaseous hydrogen chloride. Alternatively, milder reagents such as trimethylchlorosilane (TMSCl) in methanol can effectively produce the corresponding methyl ester hydrochloride in high yields at room temperature. These methods are generally applicable to a wide range of amino acids.

Amidation: The synthesis of amides from this compound requires the activation of the carboxyl group. This is commonly achieved using peptide coupling reagents. The carboxylic acid is treated with a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. This forms a highly reactive O-acylisourea intermediate or an active ester, which is then readily attacked by a primary or secondary amine to form the desired amide bond. This strategy is central to the incorporation of the N-methylated phenylglycine unit into peptide chains.

Amine Group Modifications

The secondary amine of this compound is nucleophilic and can undergo various reactions, most notably acylation and the installation of protecting groups.

N-Acylation: The amine can react with acylating agents like acyl chlorides or anhydrides to form tertiary amides. This reaction is straightforward but requires the carboxylic acid moiety to be protected, typically as an ester, to prevent intramolecular side reactions.

N-Protection: In multi-step syntheses, particularly in peptide chemistry, the amine must be temporarily protected to prevent unwanted reactions. Common protecting groups for amines include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. organic-chemistry.org The Fmoc group is particularly prevalent in modern solid-phase peptide synthesis (SPPS). chemimpex.com The introduction of an Fmoc group onto the N-methyl amine can be accomplished using Fmoc-Cl or Fmoc-OSu under basic conditions. The resulting Fmoc-N-methyl-L-phenylglycine is a valuable building block for creating peptides with enhanced stability and modified pharmacological profiles. chemimpex.com Similarly, the Boc group can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride). These protecting groups are designed to be stable during subsequent reaction steps but can be removed selectively under specific conditions (acid for Boc, mild base for Fmoc). organic-chemistry.org

| Functional Group | Transformation | Reagents | Product Type |

|---|---|---|---|

| Carboxyl (-COOH) | Esterification | Methanol (CH₃OH), H₂SO₄ (catalyst) | Methyl Ester |

| Carboxyl (-COOH) | Amidation | Amine (R-NH₂), EDC, HOBt | Amide |

| Amine (-NHCH₃) | N-Protection (Fmoc) | Fmoc-OSu, Base (e.g., NaHCO₃) | Fmoc-protected amino acid |

| Amine (-NHCH₃) | N-Protection (Boc) | (Boc)₂O, Base | Boc-protected amino acid |

Enantiomeric Resolution and Purity Enhancement Techniques

Diastereomeric Crystallization Methods

Diastereomeric crystallization is a classical and widely used technique for resolving racemic mixtures on an industrial scale. The fundamental principle involves the reaction of the racemic acid with a single, pure enantiomer of a chiral resolving agent (a chiral base in this case) to form a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and other physicochemical characteristics. This difference allows for their separation by fractional crystallization.

The process for resolving racemic 2-(Methylamino)-2-phenylacetic acid can be conceptualized in three key stages:

Salt Formation: The racemic acid is reacted with an enantiomerically pure chiral resolving agent.

Crystallization: The solution is manipulated (e.g., by changing temperature or solvent composition) to induce the crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor.

Liberation: The isolated, pure diastereomeric salt is then treated with an acid or base to decompose the salt, yielding the desired pure enantiomer of the acid and recovering the resolving agent.

The success of a diastereomeric resolution heavily depends on the choice of the resolving agent. An ideal agent should be readily available in high enantiomeric purity, inexpensive, and form a diastereomeric salt that crystallizes well with a significant difference in solubility compared to the other diastereomer.

For a carboxylic acid like 2-(Methylamino)-2-phenylacetic acid, common resolving agents are chiral bases. However, for its parent compound, DL-phenylglycine, extensive research has been conducted using chiral acids. A notable example is the highly efficient resolution using (1S)-(+)-camphor-10-sulfonic acid ((+)-CS). rsc.org The selection process often involves screening a variety of potential agents to find the one that provides the best separation. The effectiveness of this resolution is demonstrated by the high yield and optical purity achieved. rsc.org

An experimental study on the resolution of DL-phenylglycine with (+)-camphor-10-sulfonic acid yielded the D-PG·(+)-CS salt with an optical purity of 98.8% and an isolated yield of 45.7%, which is considered an excellent result for this type of resolution. rsc.org The high efficiency is attributed to the structural properties of the resolving agent, which combines a hydrophilic sulfonic acid group with a rigid, hydrophobic camphor structure, facilitating the formation of a stable, crystalline salt with one enantiomer over the other. rsc.org

Table 1: Research Findings on the Resolution of DL-Phenylglycine with (+)-Camphor-10-sulfonic acid

| Parameter | Value | Reference |

|---|---|---|

| Resolving Agent | (1S)-(+)-camphor-10-sulfonic acid | rsc.org |

| Isolated Product | D-Phenylglycine·(+)-CS salt | rsc.org |

| Isolated Yield | 45.7% | rsc.org |

| Optical Purity of Product | 98.8% | rsc.org |

The choice of solvent is a critical parameter that can determine the success and efficiency of the resolution process. researchgate.net The solvent affects the solubilities of the diastereomeric salts and can influence the crystal structure and purity of the product. researchgate.net An ideal solvent system should exhibit a large solubility difference between the two diastereomeric salts.

In the resolution of DL-phenylglycine with (+)-camphor-10-sulfonic acid, water was used as the solvent. The study revealed a very large difference in the solubilities of the two diastereomeric salts in water; the less-soluble D-PG·(+)-CS salt could be crystallized effectively, while the more-soluble L-PG·(+)-CS salt was freely soluble and remained in the solution. rsc.org This significant solubility difference is key to the high efficiency of the separation. rsc.org

Crystallization conditions such as temperature, cooling rate, and agitation also play a crucial role. gavinpublishers.com The temperature profile during crystallization must be carefully controlled to optimize the crystal growth of the desired diastereomer while preventing the precipitation of the more soluble one. gavinpublishers.com Kinetic and thermodynamic factors are both at play; rapid cooling might trap impurities, whereas slow, controlled cooling generally leads to higher purity crystals. gavinpublishers.com In some systems, the crystallization of the desired salt can be very rapid, allowing for quick filtration to achieve high enantiomeric purity under kinetic control. gavinpublishers.com

The crystal structure analysis of the diastereomeric salts of phenylglycine revealed that the less-soluble salt (D-PG·(+)-CS) forms a dense and stable molecular conformation. In contrast, the more-soluble salt (L-PG·(+)-CS) has a coarser structure with "holey" vacancy layers, which is a contributing factor to its higher solubility. rsc.org This illustrates how molecular packing, influenced by the solvent and crystallization conditions, directly impacts the separability of the diastereomers.

For a resolution process to be economically viable, especially on a large scale, the recovery and reuse of the chiral resolving agent are essential. kesselssa.com After the less-soluble diastereomeric salt is isolated, the resolving agent must be separated from the desired enantiomer. This is typically achieved by treating the salt with a strong acid or base.

For example, after isolating the salt of (S)-2-(Methylamino)-2-phenylacetic acid with a chiral base, treatment with a mineral acid like hydrochloric acid (HCl) would protonate the carboxylate of the amino acid and the chiral amine resolving agent. The desired amino acid hydrochloride salt can then be separated from the hydrochloride salt of the resolving agent based on differences in solubility.

Chromatographic Enantioseparation

Chromatographic methods offer a powerful alternative for the separation of enantiomers and are particularly useful for analytical-scale separation and for compounds that are difficult to resolve by crystallization. The separation is based on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP).

Chiral High Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating enantiomers. The separation occurs as the mobile phase carries the racemic mixture through a column packed with a chiral stationary phase (CSP). The two enantiomers form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation. nih.gov

For amino acids and their derivatives like this compound, several types of CSPs are effective. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Chirobiotic T columns), are particularly successful for resolving underivatized amino acids. sigmaaldrich.comnih.gov These columns possess ionic groups and are compatible with a range of aqueous and organic mobile phases, making them suitable for separating polar and ionic compounds. sigmaaldrich.com

The mobile phase composition, including the type of organic modifier (e.g., methanol (B129727), ethanol), pH, and additives, is optimized to achieve the best resolution. nih.gov For instance, in the separation of phenylglycine enantiomers on a teicoplanin column, the retention and selectivity were found to increase with higher concentrations of ethanol or methanol in the aqueous-organic mobile phase. nih.gov

Table 2: Common Chiral Stationary Phases for Amino Acid Resolution by HPLC

| CSP Type | Chiral Selector Example | Typical Analytes | Reference |

|---|---|---|---|

| Macrocyclic Glycopeptides | Teicoplanin | Underivatized amino acids | sigmaaldrich.comnih.gov |

| Pirkle-type | 3,5-Dinitrobenzoyl phenylglycine | Compounds with π-basic groups | registech.com |

| Polysaccharide-based | Cellulose or Amylose derivatives | Wide range of chiral compounds | sigmaaldrich.com |

| Ligand-exchange | L-proline or L-hydroxyproline complexed with Cu(II) | Amino acids, hydroxy acids | researchgate.net |

Gas chromatography (GC) can also be used for enantiomeric separation, offering high resolution and sensitivity. gcms.cz However, due to the low volatility and polar nature of amino acids, they must first be converted into volatile, less polar derivatives before they can be analyzed by GC. sigmaaldrich.com This process, known as derivatization, involves a two-step reaction:

Esterification: The carboxylic acid group is converted into an ester, typically a methyl or ethyl ester, by reacting the amino acid with an alcohol in the presence of an acid catalyst (e.g., methanolic HCl). sigmaaldrich.com

Acylation: The amino group is acylated using reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionyl chloride to form a stable, volatile amide. sigmaaldrich.comresearchgate.net

This two-step derivatization process creates volatile derivatives without affecting the chiral center of the amino acid. sigmaaldrich.com The resulting mixture of derivatized enantiomers is then injected into a GC equipped with a chiral capillary column. Chiral stationary phases for GC are often based on cyclodextrin derivatives, which create a chiral environment capable of differentiating between the enantiomeric derivatives. gcms.cz The separation is based on the different interactions between the enantiomeric derivatives and the chiral stationary phase, leading to different retention times. The analysis temperature can be adjusted to optimize chiral selectivity. sigmaaldrich.com

Complementary Chromatographic Techniques for Chiral Analysis

The analysis and separation of the enantiomers of 2-(methylamino)-2-phenylacetic acid, also known as N-methyl-phenylglycine, rely on various advanced chromatographic methods. These techniques are essential for determining enantiomeric purity and for preparative-scale separation. High-performance liquid chromatography (HPLC) is the foremost technique, utilizing different types of chiral stationary phases (CSPs) and chiral mobile phase additives (CMPAs).

High-Performance Liquid Chromatography (HPLC):

Direct enantioseparation by HPLC is the most common approach, where the racemic mixture is passed through a column containing a chiral stationary phase. mdpi.com The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. nih.gov

Crown Ether-Based CSPs: Chiral crown ethers have demonstrated significant potential for the separation of amino acid enantiomers, including phenylglycine. researchgate.net These CSPs operate on the principle of forming inclusion complexes with the primary amino group of the analyte. For N-methylated amino acids like 2-(methylamino)-2-phenylacetic acid, the presence of the secondary amine can influence the interaction, but separation is often achievable. The optimization of the mobile phase, particularly its pH, is critical for achieving chiral recognition with these columns. researchgate.net

Cyclodextrin-Based CSPs: Derivatized cyclodextrins are widely used as CSPs for the separation of a broad range of chiral molecules. gcms.cz For amino acid derivatives, the formation of inclusion complexes involving the phenyl ring, along with interactions at the rim of the cyclodextrin cavity, governs the separation. nih.gov The choice of cyclodextrin derivative (e.g., β-cyclodextrin) and the mobile phase composition are key factors in optimizing resolution. jiangnan.edu.cn

Macrocyclic Glycopeptide (Antibiotic) CSPs: Chiral stationary phases based on macrocyclic glycopeptides, such as vancomycin and teicoplanin, offer multi-modal chiral recognition capabilities. sigmaaldrich.com These CSPs, commercialized under names like CHIROBIOTIC, can separate underivatized amino acids. sigmaaldrich.com While one study noted poor chiral resolution for phenylglycine using Vancomycin as a chiral mobile phase additive with an achiral column, glycopeptides bonded as CSPs often provide unique selectivity due to their complex structures, which allow for hydrogen bonding, ionic, and steric interactions. sigmaaldrich.commdpi.com

Chiral Mobile Phase Additives (CMPA): An alternative to using a CSP is the indirect method where a chiral selector is added to the mobile phase. mdpi.com This selector forms transient diastereomeric complexes with the enantiomers in the mobile phase, which can then be separated on a standard achiral column (e.g., C18). While this method was attempted for phenylglycine using Vancomycin with limited success, other chiral selectors could prove more effective. mdpi.com

The following table summarizes various HPLC conditions reported for the separation of phenylglycine derivatives, which are analogous to the target compound.

| Chiral Selector/Stationary Phase | Mobile Phase Conditions | Detection | Application |

| Chiral Crown Ether (coated on ODS) | Perchloric acid solution | UV | Analytical separation of phenylglycine enantiomers. researchgate.net |

| Vancomycin (as CMPA) | Buffer (pH 6.0) / 2-propanol (50/50, v/v) | UV | Attempted separation of phenylglycine enantiomers. mdpi.com |

| Teicoplanin-based CSP (CHIROBIOTIC T) | Polar Ionic / Polar Organic Modes | UV/MS | Separation of underivatized α-amino acids. sigmaaldrich.com |

Gas Chromatography (GC):

For GC analysis, derivatization of the amino acid is typically required to increase its volatility. mdpi.com The carboxyl and amino groups can be esterified and acylated, respectively. The resulting derivative can then be separated on a capillary column coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.czjiangnan.edu.cn

Kinetic Resolution Approaches

Kinetic resolution is a powerful method for obtaining enantiomerically pure compounds from a racemate. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other. libretexts.org

The most common application of kinetic resolution for amino acids and their derivatives involves the use of enzymes. Lipases and acylases are frequently employed for their high enantioselectivity under mild reaction conditions.

Enzymatic Kinetic Resolution:

In a typical enzymatic kinetic resolution of racemic 2-(methylamino)-2-phenylacetic acid, an enzyme would selectively catalyze a reaction on one of the enantiomers. For example, a lipase could be used to selectively catalyze the esterification of the (S)-enantiomer in the presence of an alcohol, leaving the (R)-enantiomer unreacted.

Reaction: (R,S)-2-(methylamino)-2-phenylacetic acid + R'-OH ---(Enzyme)--> (S)-2-(methylamino)-2-phenylacetate-R' + (R)-2-(methylamino)-2-phenylacetic acid

The resulting product ester and the unreacted acid enantiomer can then be separated by standard chemical techniques, such as extraction, based on their different chemical properties. A key advantage of this method is the high enantiomeric excess (ee) that can often be achieved. Research on the dynamic kinetic resolution of related compounds, such as proline and pipecolic acid methyl esters, using Candida antarctica lipase A (CAL-A) highlights the potential of this approach. researchgate.net In dynamic kinetic resolution, the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. researchgate.net

The following table outlines the principles of a hypothetical enzymatic kinetic resolution for the target compound.

| Resolution Method | Chiral Reagent/Catalyst | Principle | Products | Separation Method |

| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica Lipase A) | Selective esterification of one enantiomer (e.g., the S-form) in the presence of an alcohol. | (S)-ester and unreacted (R)-acid | Acid-base extraction |

| Classical Resolution | Chiral Amine (e.g., (R)-1-phenylethylamine) | Formation of diastereomeric salts with different solubilities. libretexts.org | Diastereomeric ammonium salts | Fractional crystallization |

While specific documented examples of kinetic resolution applied directly to 2-(methylamino)-2-phenylacetic acid are not detailed in the provided context, the principles derived from similar amino acid derivatives strongly suggest its applicability and potential for efficient enantiomeric enrichment. researchgate.net

Advanced Analytical Techniques for Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess (e.e.) of a chiral compound. Since enantiomers are isochronous and exhibit identical NMR spectra in an achiral environment, the use of chiral auxiliary agents is necessary to induce diastereomeric environments, which results in distinguishable signals for each enantiomer. nih.govscispace.com

Application of Chiral Solvating Agents and Shift Reagents

The primary strategy for enantiomeric discrimination by NMR involves the use of chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs). unipi.itacs.org

Chiral Solvating Agents (CSAs): These are optically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. unipi.itsemmelweis.hu For (S)-2-(Methylamino)-2-phenylacetic acid, which possesses both an acidic carboxylic group and a basic secondary amine, CSAs can interact through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π stacking with the phenyl ring. semmelweis.hu

The formation of these diastereomeric solvates breaks the magnetic equivalence of the enantiomers, leading to separate resonance signals in the NMR spectrum. acs.org The magnitude of the chemical shift non-equivalence (ΔΔδ) depends on several factors, including the choice of CSA, the solvent, temperature, and the concentrations of the analyte and agent. semmelweis.hu CSAs derived from natural products like amino acids, isomannide, or synthetic molecules like bis-thioureas have proven effective for the enantiodiscrimination of amino acid derivatives. unipi.itsemmelweis.hunih.gov For instance, a C2-symmetrical bis-thiourea CSA can form distinct complexes with N-acyl amino acid derivatives, enabling clear differentiation in the NMR spectrum. acs.org

Chiral Lanthanide Shift Reagents (CLSRs): These are paramagnetic complexes of lanthanide ions (e.g., Europium, Neodymium) with chiral ligands. nih.gov When a chiral substrate like this compound, which can act as a Lewis base, coordinates with a CLSR, it forms a diastereomeric complex. The paramagnetic nature of the lanthanide ion induces significant changes in the chemical shifts of the substrate's protons, often spreading out overlapping signals and revealing separate peaks for each enantiomer. nih.gov A neodymium-(S)-PDTA complex, for example, has been shown to be effective for the quantitative determination of enantiomer ratios of water-soluble amino acids using ¹³C-NMR. nih.gov

Table 1: Representative ¹H-NMR Chemical Shift Data for a Racemic Mixture of 2-(Methylamino)-2-phenylacetic acid with a Chiral Solvating Agent (CSA)

This interactive table illustrates the principle of chemical shift non-equivalence. In the presence of a hypothetical (R)-CSA, the signals for the methine (α-H) and methyl (N-CH₃) protons of the (R) and (S) enantiomers of 2-(Methylamino)-2-phenylacetic acid become separated.

| Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with (R)-CSA (ppm) - (R)-Analyte | Chemical Shift (δ) with (R)-CSA (ppm) - (S)-Analyte | Chemical Shift Non-equivalence (ΔΔδ) (ppm) |

| α-H | 4.15 | 4.25 | 4.29 | 0.04 |

| N-CH₃ | 2.40 | 2.51 | 2.53 | 0.02 |

| Aromatic-H | 7.30-7.45 | 7.35-7.55 | 7.38-7.58 | variable |

Quantitative Analysis and Validation of Enantiomeric Ratios

Once the NMR signals for the two enantiomers are resolved, the enantiomeric excess (% e.e.) can be accurately determined by integrating the peak areas of the corresponding non-equivalent signals. acs.orgacs.org The ratio of the integrals directly reflects the ratio of the enantiomers in the sample.

The validity of the method is typically established by preparing a series of samples with known, varying enantiomeric ratios of the analyte. Analysis of these samples should demonstrate a linear correlation between the enantiomeric excess calculated from the NMR signal integration and the actual prepared values. acs.orgnih.gov This calibration confirms the accuracy and reliability of the assay for quantitative purposes. For example, hyperpolarized NMR techniques have been used to determine the enantiomeric ratio for various amino acids, showing good agreement with literature values. acs.org The accuracy of the integration allows for the experimental measurement of e.e. values up to 98% or higher.

Chiroptical Spectroscopy

Chiroptical techniques measure the differential interaction of a chiral substance with left- and right-circularly polarized light. These methods are fundamental to characterizing the absolute configuration of enantiomers.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov For this compound, the phenyl group acts as a chromophore. The chiral center at the α-carbon induces a differential absorption, resulting in a characteristic CD spectrum with positive or negative bands (Cotton effects).

The CD spectrum is a unique fingerprint for a specific enantiomer. Its mirror-image enantiomer, (R)-2-(Methylamino)-2-phenylacetic acid, would produce a CD spectrum of equal magnitude but opposite sign. The technique is highly sensitive to the molecule's three-dimensional structure. Furthermore, induced CD (ICD) is a powerful variation where a chiral, non-chromophoric analyte like a carboxylic acid can coordinate with an achiral chromophoric sensor, such as a palladium complex, to generate a strong CD signal in the visible light region. This allows for the chiroptical sensing and determination of enantiomeric composition.

Optical Rotatory Dispersion (ORD) and Specific Rotation

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting curve, known as an ORD curve, is characteristic of a chiral compound and can be used to determine its absolute configuration by comparing it to known substances.

A simplified, single-wavelength measurement from ORD is the specific rotation, [α]. This is a fundamental physical constant for a chiral compound, defined as the observed angle of optical rotation at a specific temperature and wavelength (commonly the sodium D-line, 589 nm) for a 1 g/mL solution in a 1 dm pathlength cell. The (S)-enantiomer of 2-(Methylamino)-2-phenylacetic acid will have a specific rotation value that is equal in magnitude but opposite in sign to its (R)-enantiomer. While a specific value for this compound is not available in the cited literature, analysis of related compounds like (S)-phenylglycine derivatives confirms that chiroptical properties are intrinsically linked to the configuration at the α-carbon and the conformation around the Cα-C' bond. mdpi.comsemanticscholar.org

Table 2: Summary of Chiroptical Properties for this compound

| Property | Description | Expected Observation for (S)-enantiomer |

| Specific Rotation [α] | Rotation of plane-polarized light at a defined wavelength and temperature. | A specific, non-zero value (either positive or negative). |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | A characteristic spectrum with positive and/or negative Cotton effects. |

| Optical Rotatory Dispersion (ORD) | Change in optical rotation with wavelength. | A characteristic ORD curve, related to the CD spectrum via the Kronig-Kramers relations. |

Mass Spectrometry for Enantiomeric Characterization

While standard mass spectrometry (MS) cannot differentiate between enantiomers due to their identical mass, several advanced MS-based methods have been developed for chiral analysis. nih.gov These techniques typically rely on creating diastereomeric species that can be distinguished by the mass spectrometer.

One prominent technique is the kinetic method . In this approach, a racemic mixture is allowed to form a complex with a chiral reference ligand and a metal ion. These diastereomeric cluster ions are then subjected to collision-induced dissociation (CID) in a tandem mass spectrometer. The two diastereomeric complexes will fragment at different rates, and the ratio of the resulting product ions can be correlated with the enantiomeric composition of the analyte. nih.gov This has been successfully applied to the chiral quantification of phenylglycine. nih.gov

Another method involves the formation of gas-phase clusters with a chiral selector, followed by photo-dissociation. For instance, amino acid enantiomers can be quantified by generating hydrogen-bonded clusters with a chiral reference like Na⁺(L-Trp) via electrospray ionization. nih.gov When these cold, gas-phase clusters are irradiated with a UV laser, the photodissociation pathways and product ion abundances differ for the heterochiral and homochiral complexes, enabling quantification of the enantiomers. nih.gov Additionally, derivatization of the amino acid with a chiral reagent can create diastereomers that may be separable by chromatography prior to MS analysis or produce unique fragmentation patterns. researchgate.netnih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govnih.gov This powerful analytical technique provides precise and reliable data on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, which are crucial for confirming the absolute configuration of a chiral center, such as the one present in this compound. nih.gov

The determination of absolute configuration through X-ray diffraction is contingent on the phenomenon of anomalous dispersion (or resonant scattering). mit.eduresearchgate.net When X-rays interact with the electron cloud of an atom, particularly heavier atoms, a small phase shift occurs. This effect causes a breakdown of Friedel's Law, which states that the intensities of diffraction spots from (hkl) and (-h-k-l) planes in a crystal are equal. wikipedia.org In a non-centrosymmetric crystal, which is a prerequisite for a chiral, enantiomerically pure compound, the differences in intensity between these Friedel pairs (known as Bijvoet pairs) can be measured and used to establish the correct absolute structure of the molecule. wikipedia.org

For a molecule like this compound, which is composed of relatively light atoms (carbon, nitrogen, oxygen, and hydrogen), the anomalous scattering effect is weak. researchgate.net However, advancements in diffractometer technology, the use of specific X-ray wavelengths (like Cu Kα radiation), and sophisticated data analysis methods have made it possible to determine the absolute configuration of even 'light-atom' structures with high confidence. mit.eduresearchgate.net

A key parameter in the determination of absolute configuration is the Flack parameter, developed by H. D. Flack. wikipedia.orgmdpi.com This value is refined during the crystallographic analysis and indicates the relative proportion of the two possible enantiomeric structures in the crystal. A Flack parameter close to 0, with a small standard uncertainty, indicates that the determined absolute configuration is correct. Conversely, a value near 1 suggests that the inverted structure is the correct one. A value around 0.5 may imply that the crystal is a racemic twin. wikipedia.org For a confident assignment of an enantiopure light-atom structure, a low standard uncertainty on the Flack parameter is essential. mdpi.com

While no specific public crystallographic data for a single crystal of this compound is readily available, the table below illustrates the typical data that would be generated from such an analysis. The values are hypothetical but representative of what would be expected for a small organic molecule.

| Crystallographic Parameter | Hypothetical Value for this compound | Description |

|---|---|---|

| Crystal system | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space group | P21 | A non-centrosymmetric space group, necessary for a chiral molecule. |

| Unit cell dimensions | a = 8.5 Å, b = 6.2 Å, c = 15.3 Å, β = 105° | The dimensions of the basic repeating unit of the crystal. |

| Wavelength (λ) | 1.54178 Å (Cu Kα) | The wavelength of the X-rays used for the diffraction experiment. |

| Final R-indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.110 | Indicators of the agreement between the crystallographic model and the experimental diffraction data. |

| Flack parameter (x) | 0.02(5) | A value close to 0 confirms the assigned (S) configuration. The number in parentheses is the standard uncertainty. wikipedia.org |

In cases where obtaining a suitable single crystal of the target compound is challenging, co-crystallization with a chiral molecule of a known absolute configuration can be employed as an indirect method to determine the stereochemistry of the analyte. researchgate.netnih.gov

Computational Chemistry and Mechanistic Insights

Quantum Chemical Investigations (Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. It is used to study the electronic structure of many-body systems, like atoms and molecules. DFT would be instrumental in characterizing the intrinsic properties of (S)-2-(Methylamino)-2-phenylacetic acid.

Conformational Analysis and Energy Landscapes

A molecule's three-dimensional shape is crucial to its function. Conformational analysis using DFT would identify the stable arrangements of the atoms (conformers) of this compound and their relative energies. By systematically rotating the rotatable bonds (e.g., the C-C bond between the phenyl and carboxylic acid groups, and the C-N bond), a potential energy surface can be mapped out.

This analysis would reveal:

The global minimum energy conformation, which is the most stable shape of the molecule.

Other low-energy local minima, representing other accessible conformations.

The energy barriers between these conformations, indicating the flexibility of the molecule.

The resulting data could be presented in a table of relative energies for each stable conformer.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Dihedral Angle 1 (° N-Cα-C-O) | Dihedral Angle 2 (° Cα-N-C-H) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 0 | 180 | 0.00 |

| 2 | 120 | 60 | 1.5 |

| 3 | -120 | -60 | 2.1 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique would allow for the study of this compound in a more complex environment, such as in solution or interacting with a biological target.

Intermolecular Interactions and Solvation Behavior

MD simulations can provide a detailed picture of how this compound interacts with solvent molecules, such as water. By simulating the molecule in a box of solvent, one can study:

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the carboxylic acid and methylamino groups of the solute and the surrounding solvent molecules.

Solvation Shells: The structure and dynamics of the solvent molecules immediately surrounding the solute.

Radial Distribution Functions (RDFs): These functions would quantify the probability of finding a solvent atom at a certain distance from a solute atom, providing insight into the solvation structure.

Ligand-Receptor Binding Studies (Computational Drug Discovery Methodology)

In the context of drug discovery, MD simulations are crucial for understanding how a ligand like this compound might bind to a biological target, such as a protein receptor.

This methodology would involve:

Docking: Initially, computational docking would predict the preferred binding orientation of the molecule within the receptor's active site.

MD Simulations of the Complex: Following docking, MD simulations of the ligand-receptor complex would be performed to assess the stability of the binding pose and to calculate the binding free energy. This provides a more dynamic and accurate picture of the interaction.

Interaction Fingerprints: Analysis of the simulation trajectory would reveal which amino acid residues in the receptor are key for binding, and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, these methods could be used to study the reaction pathway, identify intermediates, and determine the rate-limiting steps.

This would involve:

Locating Transition States: Using DFT, the transition state structure for each step of the reaction would be located. The transition state is the highest energy point along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would confirm that the identified transition state correctly connects the reactants and products of a particular reaction step.

These calculations would provide a detailed, step-by-step understanding of the reaction mechanism at the molecular level.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

Computational methods, such as Density Functional Theory (DFT) for nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and Time-Dependent DFT (TD-DFT) for ultraviolet-visible (UV-Vis) spectroscopy, are standard approaches for predicting the spectroscopic properties of molecules. These theoretical calculations provide valuable insights into the electronic structure and vibrational modes of a compound, which correlate with its spectroscopic signatures. However, the application of these methods to "this compound" and the public dissemination of the results appear to be limited.

For context, computational spectroscopic studies on related molecules, such as phenylacetic acid, have been performed. These studies typically involve optimizing the molecular geometry and then calculating the relevant spectroscopic parameters. For example, DFT calculations can predict the chemical shifts of protons and carbon atoms in NMR spectra, as well as the vibrational frequencies and intensities of absorption bands in IR spectra. Similarly, TD-DFT can be used to calculate the electronic transition energies and oscillator strengths, which determine the absorption maxima (λmax) in a UV-Vis spectrum.

Without specific research findings for "this compound," it is not possible to provide the detailed data tables and in-depth analysis of its predicted spectroscopic parameters as requested. Such an analysis would require dedicated computational studies to be performed on the molecule.

Role of S 2 Methylamino 2 Phenylacetic Acid in Asymmetric Catalysis and Synthesis

Development and Application as Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The inherent chirality of (S)-2-(Methylamino)-2-phenylacetic acid makes it a suitable candidate for such applications.

Control of Diastereoselectivity in Carbon-Carbon Bond Forming Reactions

While direct and extensive studies on this compound as a chiral auxiliary in a wide range of carbon-carbon bond-forming reactions are not broadly documented in readily available literature, the closely related phenylglycine derivatives have demonstrated significant success in controlling diastereoselectivity. For instance, (R)-phenylglycine amide has been effectively used as a chiral auxiliary in the asymmetric Strecker synthesis of α-amino acids. In this reaction, a crystallization-induced asymmetric transformation allows for the isolation of the desired diastereomer in high yields (76-93%) and excellent diastereomeric ratios (>99:1). This principle of using a phenylglycine-based scaffold to induce stereoselectivity is a strong indicator of the potential of this compound in similar transformations.

The general strategy involves attaching the chiral auxiliary to a substrate, performing the desired carbon-carbon bond-forming reaction (e.g., alkylation, aldol (B89426) addition, or Diels-Alder reaction), where the steric and electronic properties of the auxiliary direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer.

Table 1: Diastereoselective Reactions Using Phenylglycine-Derived Chiral Auxiliaries

| Reaction Type | Chiral Auxiliary | Substrate | Reagent | Diastereomeric Ratio (dr) | Yield (%) |

| Strecker Synthesis | (R)-Phenylglycine amide | Pivaldehyde | NaCN | >99:1 | 76-93 |

Note: Data for this table is based on the performance of a closely related phenylglycine derivative due to the limited specific data for this compound.

Strategies for Auxiliary Cleavage and Recycling

A crucial aspect of using a chiral auxiliary is its efficient cleavage from the product and its potential for recycling, to ensure economic viability and sustainability. rsc.org For auxiliaries based on amino acids like this compound, which are typically attached via an amide bond, several cleavage strategies can be employed.

Standard methods for amide bond cleavage include acidic or basic hydrolysis. However, harsh conditions can sometimes lead to racemization of the desired product or decomposition of the auxiliary. Milder methods are therefore often preferred. For instance, enzymatic cleavage offers a highly selective and gentle approach. Reductive cleavage using agents like lithium aluminum hydride is another option, though it may affect other functional groups in the molecule.

Following cleavage, the recovery and recycling of the chiral auxiliary are paramount. This is often achieved through extraction or crystallization, allowing the valuable chiral starting material to be reused in subsequent synthetic cycles. The ability to efficiently recover and reuse the auxiliary is a key factor in its practical application in large-scale synthesis.

Scaffold for Chiral Ligand Design in Metal-Catalyzed Reactions

The structural framework of this compound provides an excellent starting point for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. The presence of two distinct donor atoms, the nitrogen of the secondary amine and the oxygen of the carboxylate (or a derivative thereof), allows for the formation of stable chelate complexes with metal centers.

Design Principles for Enantioselective Ligands

The design of effective enantioselective ligands is a cornerstone of asymmetric catalysis. The modular nature of molecules like this compound allows for systematic structural modifications to fine-tune the steric and electronic properties of the resulting ligand. A prominent class of ligands that can be conceptually derived from such amino acid scaffolds are phosphinooxazolines (PHOX ligands). wikipedia.org These P,N-chelating ligands have proven to be highly effective in a variety of asymmetric transformations. rsc.orgnih.gov

The design principles for ligands derived from this compound would involve:

Modification of the Carboxylic Acid: The carboxylic acid can be converted into other coordinating groups, such as an oxazoline or an amide, which can then be further functionalized.

Functionalization of the Amine: The secondary amine can be used to introduce a phosphine group, creating a P,N-ligand. The substituents on the phosphorus atom can be varied to modulate the electronic and steric properties of the ligand.

Introduction of Additional Stereogenic Centers: The modular synthesis allows for the incorporation of other chiral elements to enhance stereochemical control.

The resulting ligands create a well-defined chiral environment around the metal center, which is crucial for differentiating between the two enantiotopic faces of the substrate or transition states, leading to high enantioselectivity.

Applications in Specific Asymmetric Transformations

Ligands derived from chiral backbones similar to this compound have been successfully applied in a range of important asymmetric transformations, most notably in palladium-catalyzed allylic alkylations and rhodium-catalyzed hydrogenations.

In palladium-catalyzed asymmetric allylic alkylation , P,N-ligands create a chiral pocket that directs the nucleophilic attack to one of the two prochiral termini of the π-allyl intermediate, leading to the formation of one enantiomer in excess. mdpi.com The electronic asymmetry of the P,N-ligand is thought to play a crucial role in differentiating the two ends of the allyl system.

Rhodium-catalyzed asymmetric hydrogenation is another area where chiral phosphine ligands are paramount. Ligands derived from amino acid scaffolds can form rigid chelate complexes with rhodium, enabling the highly enantioselective reduction of prochiral olefins. The stereochemical outcome is dictated by the precise geometry of the ligand-metal complex and its interaction with the substrate. nih.gov

Table 2: Performance of Amino Acid-Derived Ligands in Asymmetric Catalysis

| Reaction Type | Metal Catalyst | Ligand Type | Substrate | Enantiomeric Excess (ee) (%) | Yield (%) |

| Allylic Alkylation | Palladium | Phosphinooxazoline (PHOX) | 1,3-Diphenyl-2-propenyl acetate | 79-92 | 73-95 |

| Hydrogenation | Rhodium | Monodentate Phosphoramidite | (Z)-Methyl α-acetoxyacrylate | >99 | High |

Note: This table presents data for ligand types conceptually related to derivatives of this compound to illustrate their potential applications and performance.

Potential in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis, alongside metal catalysis and biocatalysis. Chiral amines and amino acid derivatives are prominent classes of organocatalysts, often acting through the formation of chiral enamines or iminium ions.

While there is a lack of specific reports on the direct use of this compound as an organocatalyst, its structural motifs are present in many successful organocatalytic systems. For example, proline and its derivatives are highly effective catalysts for a variety of reactions, including Michael additions, aldol reactions, and Mannich reactions. sciencevision.org The secondary amine of this compound could potentially engage in similar catalytic cycles.

Furthermore, the carboxylic acid functionality could act as a Brønsted acid or participate in hydrogen bonding interactions to activate substrates and control stereoselectivity. The development of bifunctional organocatalysts, where both the amine and another functional group participate in the catalytic cycle, is a promising area of research. Derivatives of this compound, where the carboxylic acid is modified to enhance its catalytic activity, could potentially lead to novel and effective organocatalysts for various asymmetric transformations.

Advanced Research Directions and Future Outlook

Sustainable and Green Chemistry Approaches in Synthesis and Resolution

A major thrust in modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. Future research on (S)-2-(Methylamino)-2-phenylacetic acid will likely focus on developing more sustainable synthetic and resolution pathways. This involves moving away from stoichiometric reagents and harsh conditions towards catalytic and environmentally benign alternatives. One promising direction is the use of earth-abundant metal catalysts, such as iron, for direct C-H amination of carboxylic acids, which offers a more atom-economical route to α-amino acids. prismbiolab.com The development of such methods could provide more direct and powerful methodologies for α-amino acid synthesis. prismbiolab.com

Biocatalysis represents another cornerstone of green chemistry that is applicable to chiral amino acid synthesis. Enzymes can operate under mild conditions in aqueous media and exhibit high enantio- and regioselectivity, reducing the need for protecting groups and minimizing waste. For instance, threonine aldolases have been utilized in visible-light-mediated reactions, showcasing the synergy between biocatalysis and other green technologies. organic-chemistry.org

In the realm of chiral resolution and analysis, a shift towards greener analytical techniques is evident. Capillary electrophoresis (CE) is emerging as a powerful tool for chiral separations, offering high efficiency, rapid analysis times, and significantly lower consumption of samples and reagents compared to traditional methods. americanpharmaceuticalreview.com Its low generation of chemical waste aligns well with the principles of green analytical chemistry. americanpharmaceuticalreview.com Similarly, supercritical fluid chromatography (SFC) is gaining recognition as a greener complementary technique to high-performance liquid chromatography (HPLC) for enantioselective analysis, primarily because it uses compressed carbon dioxide as the main mobile phase, which is less toxic and easier to dispose of than organic solvents. chromatographyonline.com

Integration with Automated Synthesis and High-Throughput Screening

The integration of automation and high-throughput screening (HTS) is revolutionizing chemical research by dramatically accelerating the pace of discovery and optimization. rsc.org For the synthesis of this compound, automated platforms can systematically screen numerous reaction parameters—such as catalysts, ligands, solvents, and temperatures—in parallel to rapidly identify optimal conditions for yield and enantioselectivity. rsc.org This approach, sometimes termed high-throughput experimentation (HTE), replaces the traditional one-variable-at-a-time method with a more comprehensive and efficient strategy. rsc.orgacs.org For example, automated robotic platforms have been used to screen combinations of substrates and catalysts in 96-well plates, leading to the discovery of entirely new chemical transformations. acs.org

A critical component of HTS in asymmetric synthesis is the ability to rapidly and accurately determine enantiomeric excess (ee). rsc.org Traditional chromatographic methods can be a bottleneck in a high-throughput workflow. rsc.org Consequently, significant research is focused on developing faster analytical techniques suitable for HTS. Methods based on circular dichroism (CD) and fluorescence spectroscopy are particularly promising. rsc.orgnih.gov For instance, a CD-based assay has been developed for the high-throughput ee determination of N-C axially chiral compounds, allowing for the analysis of a 96-well plate in just 60 seconds. rsc.org Similarly, sensitive fluorescence-based assays can determine the ee of chiral amines and amino acid derivatives with minimal sample consumption, making them ideal for screening large combinatorial libraries of catalysts or reaction conditions. nih.gov

Rational Design and Optimization for Specific Research Applications

This compound serves not only as a chiral building block but also as a scaffold that can be rationally modified to create novel molecules with tailored properties for specific applications. Unnatural α-amino acids are crucial in drug discovery, particularly in the field of peptidomimetics, where they are incorporated into peptides to enhance stability, potency, and bioavailability. prismbiolab.com

A key strategy in rational design is the concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to alter the molecule's biological activity. For example, α-aminophosphonic acids are structural bioisosteres of α-amino acids. nih.gov The tetrahedral phosphonic acid group can mimic the transition state of peptide bond hydrolysis, making α-aminophosphonic acid derivatives potent enzyme inhibitors. nih.gov These derivatives have shown a wide range of biological activities, including antitumor, antiviral, and antibiotic properties. nih.govnih.gov The rational design of such hybrid molecules, which may combine the features of an amino acid with another pharmacophore, is a growing area of medicinal chemistry. nih.gov

Computational tools are indispensable in this process. Molecular docking, for instance, allows researchers to predict how a designed molecule will bind to a biological target, such as an enzyme's active site. nih.gov This in silico analysis helps prioritize which derivatives to synthesize, saving significant time and resources. nih.gov By understanding the structure-activity relationships, chemists can iteratively optimize the molecular structure to achieve the desired biological effect.

Emerging Analytical and Computational Methodologies

The accurate analysis of chiral compounds is fundamental to their development and application. While HPLC using chiral stationary phases (CSPs) remains a primary method for enantioseparation, a range of other powerful techniques are being refined and adopted. mdpi.comnih.gov Capillary electrophoresis (CE) and supercritical fluid chromatography (SFC) are increasingly used, offering advantages in speed, efficiency, and sustainability. chromatographyonline.commdpi.com

Mass spectrometry (MS) is becoming an increasingly important technique for chiral analysis. acs.org When coupled with a separation technique like liquid chromatography (LC-MS), it provides exceptional selectivity and sensitivity, which is particularly valuable for analyzing chiral compounds in complex biological matrices. americanpharmaceuticalreview.com More advanced methods are also emerging, such as direct MS analysis for chiral discrimination, which may involve chiral derivatization reagents or specially designed instruments. acs.org Ion mobility-mass spectrometry (IM-MS) is another promising technique that separates ions based on their size and shape (collisional cross-section), offering an additional dimension of separation that can potentially distinguish between enantiomers, often after their conversion to diastereomeric complexes. acs.org

Computational chemistry provides powerful predictive tools that complement experimental work. Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate the properties of molecules and investigate reaction mechanisms. nih.gov Molecular docking studies are crucial for predicting the binding affinity and conformation of a ligand within the active site of a protein, guiding the design of new drug candidates. nih.gov These in silico approaches are essential for understanding the non-covalent interactions, such as π-π stacking and hydrogen bonds, that govern molecular recognition and biological activity. nih.gov

Data Tables

Table 1: Summary of Advanced Research Directions

| Research Area | Technique/Approach | Key Finding/Application | Reference(s) |

|---|---|---|---|

| Sustainable Chemistry | Earth-Abundant Metal Catalysis | Use of iron catalysts for direct C-H amination offers a more atom-economical route to α-amino acids. | prismbiolab.com |

| Green Analytical Methods | Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) reduce solvent waste and analysis time for chiral separations. | americanpharmaceuticalreview.comchromatographyonline.com | |

| Automation & HTS | Automated Synthesis Platforms | Robotic platforms (e.g., ChemSpeed) enable rapid screening of reaction conditions to accelerate discovery and optimization. | acs.org |

| High-Throughput ee Analysis | Circular Dichroism (CD) and fluorescence-based assays allow for fast and accurate enantiomeric excess determination in 96- or 384-well plate formats. | rsc.orgnih.gov | |

| Rational Design | Bioisosterism | Designing α-aminophosphonic acid analogues of α-amino acids to act as potent enzyme inhibitors for therapeutic applications. | nih.govnih.gov |

| Peptidomimetics | Incorporation of unnatural amino acids into peptides to improve their pharmacological properties. | prismbiolab.com | |

| Analytical & Computational | Advanced Chromatography | HPLC with chiral stationary phases remains the gold standard, complemented by SFC and CE for versatility and sustainability. | chromatographyonline.commdpi.comnih.gov |

| Mass Spectrometry (MS) | LC-MS provides high selectivity for analyzing chiral drugs in biological matrices; direct MS and IM-MS are emerging for chiral discrimination. | americanpharmaceuticalreview.comacs.org |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| α-Aminophosphonic acid |

| Threonine |

| α-Keto nitrile |

| Amino-pyrazole |

| Pyrazine |

| Prexasertib monolactate monohydrate |

| Linezolid |

| N,N-dimethylaniline |

| 1,4-dicyanobenzene |

| α-Amino cyanobenzene |

| Sulfur dioxide |

| Alkyl sulfinic acids |

| Alkenyl sulfones |

| Sulfonamides |

| Sulfonate esters |

| Glycine |

| Serine |

| β-bromo alanine |

| N-oxalylglycine |

| Glyoxylic acid |

| 2-Methoxy-2-phenylacetic acid |

| 2-(methylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid |

Q & A

Q. What are the key synthetic routes for (S)-2-(methylamino)-2-phenylacetic acid, and how can reaction conditions be optimized?

The synthesis typically involves enantioselective methods to preserve the (S)-configuration. A common approach includes:

- Chiral auxiliary strategies : Using L-proline derivatives to induce asymmetry during alkylation or condensation reactions.

- Catalytic asymmetric synthesis : Employing transition metal catalysts (e.g., palladium or rhodium) with chiral ligands to control stereochemistry. Reaction optimization focuses on solvent polarity (e.g., THF or DMF), temperature control (0–25°C), and stoichiometric ratios of reagents to minimize racemization .

Q. Which analytical techniques are most effective for characterizing this compound?

Critical methods include:

- Chiral HPLC : To confirm enantiomeric purity (e.g., using a Chiralpak® AD-H column with hexane/isopropanol mobile phase).

- NMR spectroscopy : H and C NMR to verify the methylamino (-NCH) and phenylacetic acid moieties.

- Mass spectrometry (HRMS) : For molecular weight validation (theoretical MW: 165.19 g/mol) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend:

- Storage : In dark, airtight containers at 2–8°C to prevent hydrolysis of the methylamino group.

- Solvent compatibility : Avoid aqueous solutions at pH > 8, which accelerate degradation.

- Long-term stability : Monitored via periodic HPLC analysis to detect racemization or decomposition .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported bioactivity data for this compound derivatives?

Contradictions may arise from:

- Enantiomeric impurities : Even minor R-enantiomer contamination (e.g., >2%) can skew receptor-binding assays. Validate purity via chiral chromatography.

- Metabolic interference : In vivo studies may underestimate activity due to rapid Phase I metabolism (e.g., oxidation of the methylamino group). Use metabolic inhibitors like 1-aminobenzotriazole to clarify intrinsic activity .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations reveal:

- Binding affinity : The phenylacetic acid moiety interacts with hydrophobic pockets in enzymes (e.g., amino acid decarboxylases).

- Stereospecificity : The (S)-configuration enhances hydrogen bonding with active-site residues (e.g., Tyr or Asp). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What are the metabolic pathways of this compound in mammalian systems?

Key pathways include:

- Phase I : Oxidative deamination via monoamine oxidases (MAOs), yielding 2-phenylacetic acid and methylamine.

- Phase II : Conjugation with glucuronic acid at the carboxylic acid group, detected via LC-MS/MS in hepatic microsomal assays.

- Key metabolites : 2-Hydroxy-2-phenylacetic acid (via CYP450-mediated hydroxylation) .

Q. How do structural modifications (e.g., fluorination) impact the compound’s physicochemical properties?

Fluorination at the phenyl ring (e.g., 2,5-difluoro derivatives) enhances:

- Lipophilicity : LogP increases by ~0.5 units, improving blood-brain barrier penetration.

- Metabolic stability : Reduced CYP2D6-mediated oxidation.

- Bioactivity : Fluorinated analogs show 3–5x higher affinity for GABA receptors in electrophysiology assays .

Methodological Considerations

- Stereochemical Integrity : Use chiral derivatization agents (e.g., Mosher’s acid chloride) for absolute configuration confirmation .

- Reaction Scalability : Microwave-assisted synthesis reduces racemization risk in gram-scale preparations (30 min vs. 12 hr conventional heating) .

- Toxicity Screening : Ames tests and zebrafish embryo assays are recommended for early-stage toxicity profiling due to methylamine byproduct concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.